Product packaging for Dipotassium 2-butoxyethyl phosphate(Cat. No.:CAS No. 68133-43-7)

Dipotassium 2-butoxyethyl phosphate

Cat. No.: B13787430
CAS No.: 68133-43-7
M. Wt: 274.33 g/mol
InChI Key: VNRLBVFSQLHMPD-UHFFFAOYSA-L
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Description

Contextualization of Organophosphate Chemistry within Modern Chemical Science

Organophosphate chemistry is a cornerstone of modern chemical science, bridging the gap between inorganic phosphorus chemistry and organic synthesis. These compounds, characterized by a central phosphate (B84403) core bonded to organic moieties, are integral to numerous scientific and industrial fields. Their prevalence stems from the unique properties imparted by the phosphate group, including its ability to form high-energy bonds, act as a versatile leaving group in reactions, and chelate with metal ions. This has led to their use in a multitude of applications, including as flame retardants, plasticizers, hydraulic fluids, and, perhaps most notably, as pesticides. ecetoc.orgatamankimya.comunivarsolutions.com The adaptability of the phosphate ester structure allows for fine-tuning of physical and chemical properties, making them indispensable in the development of new materials and chemical technologies.

Overview of Phosphate Ester Derivatives and Their Structural Diversity

Phosphate esters are derivatives of phosphoric acid where one, two, or all three hydroxyl groups are replaced by an alkoxy or aryloxy group. This leads to the classification of phosphate esters as monoesters, diesters, or triesters, respectively. The organic groups attached to the phosphate core can vary widely, from simple alkyl chains to complex aromatic structures, giving rise to a vast structural diversity. This diversity is further expanded by the potential for the phosphate group to exist in different protonation states or as salts with various cations. The nature of the organic substituents significantly influences the properties of the phosphate ester, such as its solubility, polarity, and reactivity. For instance, short-chain alkyl phosphates are often more water-soluble, while long-chain or aromatic derivatives are typically more lipophilic.

Significance of Alkyl Phosphate Salts in Chemical Synthesis and Industrial Processes

Alkyl phosphate salts, particularly the alkali metal salts of mono- and dialkyl phosphates, are of significant industrial importance. ontosight.aiontosight.ai Their amphiphilic nature, possessing both a charged, hydrophilic phosphate head and a nonpolar, hydrophobic alkyl tail, makes them excellent surfactants, emulsifiers, and dispersing agents. ontosight.aiontosight.ai This dual character is exploited in a wide range of applications, including:

Detergents and Cleaning Agents: They are used to lower the surface tension of water, allowing for the effective removal of dirt and grease. ontosight.ai

Emulsion Polymerization: They act as stabilizers in the synthesis of latexes and other polymers.

Agrochemical Formulations: They help to disperse and stabilize active ingredients in pesticides and herbicides. ontosight.ai

Metalworking Fluids: They provide lubrication and corrosion inhibition.

Personal Care Products: They function as emulsifiers and foaming agents in cosmetics and toiletries. ontosight.aiontosight.ai

The synthesis of these salts is often achieved through the reaction of the corresponding alcohol with a phosphorylating agent, such as phosphorus pentoxide or phosphorus oxychloride, followed by neutralization with a base. thieme-connect.comorganic-chemistry.org

Research Landscape and Knowledge Gaps Pertaining to Dipotassium (B57713) 2-butoxyethyl phosphate

The research landscape for organophosphate esters is extensive, with a significant body of literature dedicated to understanding their synthesis, properties, and applications. However, the level of scientific inquiry is not uniform across all compounds within this class. While triesters like Tris(2-butoxyethyl) phosphate (TBEP) have been the subject of numerous studies, particularly concerning their use as flame retardants and plasticizers and their environmental fate, the corresponding dialkyl phosphate salts have received comparatively less attention. ecetoc.orgatamankimya.comsigmaaldrich.comnih.govthegoodscentscompany.comresearchgate.netconnectchemicals.comsigmaaldrich.com

Chemical Compound Information

Compound Name
2-butoxyethanol (B58217)
Dipotassium 2-butoxyethyl phosphate
Dipotassium hydrogen phosphate
Phosphorus oxychloride
Phosphorus pentoxide
Tris(2-butoxyethyl) phosphate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13K2O5P B13787430 Dipotassium 2-butoxyethyl phosphate CAS No. 68133-43-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68133-43-7

Molecular Formula

C6H13K2O5P

Molecular Weight

274.33 g/mol

IUPAC Name

dipotassium;2-butoxyethyl phosphate

InChI

InChI=1S/C6H15O5P.2K/c1-2-3-4-10-5-6-11-12(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2

InChI Key

VNRLBVFSQLHMPD-UHFFFAOYSA-L

Canonical SMILES

CCCCOCCOP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

Nomenclature, Structural Elucidation, and Stereochemical Considerations

Systematic IUPAC Nomenclature of Dipotassium (B57713) 2-butoxyethyl phosphate (B84403)

The formal name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is Dipotassium 2-butoxyethyl phosphate . This name is derived by identifying the constituent parts: two potassium cations and a 2-butoxyethyl phosphate anion. The parent acid is 2-butoxyethyl phosphoric acid, and its corresponding salt with two potassium ions is named accordingly. vedantu.com

The nomenclature can be broken down as follows:

Component Description
Dipotassium Indicates the presence of two potassium (K+) ions acting as counterions.
2-butoxyethyl Describes the ester group attached to the phosphate. A butyl group is connected via an oxygen atom (butoxy) to an ethyl group at the second carbon position.
phosphate Denotes the central phosphorus atom bonded to four oxygen atoms, forming a phosphate group.

Molecular and Structural Formula Derivations for this compound

The molecular and structural formulas provide a complete representation of the atoms and their arrangement within the compound.

Molecular Formula: C₆H₁₃K₂O₅P

This formula quantifies the number of atoms of each element in one molecule of the compound.

Structural Formula: The structure consists of a central phosphate group. One oxygen of the phosphate is double-bonded (a phosphoryl group, P=O). Two other oxygens carry negative charges and are ionically bonded to the two potassium ions (O⁻ K⁺). The fourth oxygen is covalently bonded to the 2-butoxyethyl group (-O-CH₂-CH₂-O-(CH₂)₃-CH₃).

Property Value
Molecular Formula C₆H₁₃K₂O₅P
Monoisotopic Mass 273.9724 g/mol

The molecule is composed of three distinct chemical moieties:

Phosphate Group: A central phosphorus atom (P) is covalently bonded to four oxygen atoms (O). In the dianionic form, this exists as [PO₄]³⁻, but here it is esterified and carries a net charge of -2.

2-Butoxyethyl Group: This is an ether and alkyl chain. A butyl group (CH₃(CH₂)₃-) is linked to an ethyl group (-CH₂CH₂-) via an ether linkage (-O-). This entire group is then connected to the phosphate moiety through an ester linkage.

Potassium Ions: Two potassium ions (K⁺) are present to balance the two negative charges on the phosphate oxygen atoms, forming ionic bonds.

The connectivity is defined by the ester bond between the 2-butoxyethyl group and the phosphate, and the ionic bonds between the potassium ions and the negatively charged oxygen atoms of the phosphate group.

Mass spectrometry (MS) is a key analytical technique for identifying and structuring alkyl phosphate esters. nih.govnih.gov For this compound, analysis would typically involve techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). sigmaaldrich.comsigmaaldrich.com Due to its ionic nature, electrospray ionization (ESI) would be a suitable method, likely in negative ion mode to detect the [C₆H₁₃O₅P]²⁻ anion or adducts. nih.gov

The isotopic signature of the compound is determined by the natural abundance of isotopes for each element (C, H, O, P, K).

Phosphorus (P): Exists almost entirely as a single stable isotope, ³¹P, simplifying mass spectra.

Carbon (C): The presence of the ¹³C isotope (approx. 1.1% abundance) will produce a small M+1 peak in the mass spectrum. sir-lab.com

Oxygen (O): Has stable isotopes ¹⁶O, ¹⁷O, and ¹⁸O, which contribute to M+1 and M+2 peaks. Position-specific oxygen isotope analysis can even distinguish between oxygens in the phosphate moiety versus the hydroxyl groups. nih.gov

Potassium (K): Has two major stable isotopes, ³⁹K (93.3%) and ⁴¹K (6.7%), which would lead to characteristic isotopic patterns for potassium-containing fragments.

Compound-specific isotope analysis (CSIA) can provide further information on the origin and transformation pathways of organophosphorus compounds, though specific data for this compound is not widely published. sir-lab.comresearchgate.netmdpi.com The fragmentation patterns in MS/MS would involve characteristic cleavages of the C-O and P-O bonds, helping to confirm the structure. nih.gov

Stereochemical Analysis and Chirality Assessment

Chirality in a molecule arises from the presence of a stereogenic center, typically a carbon atom bonded to four different groups. In the case of this compound, an examination of its structure reveals no chiral carbon atoms. The butoxyethyl chain is acyclic and lacks any carbon with four unique substituents.

However, the phosphorus atom itself can be a stereogenic center if it is bonded to four different substituents. mdpi.com In this compound, the phosphorus atom is bonded to:

A double-bonded oxygen (=O)

A negatively charged oxygen (-O⁻ K⁺)

Another negatively charged oxygen (-O⁻ K⁺)

The 2-butoxyethoxy group (-O-CH₂-CH₂-O-C₄H₉)

Since two of the substituents (the negatively charged oxygen atoms) are identical, the phosphorus atom in this compound is achiral . Therefore, the molecule does not exhibit stereoisomerism.

Conformational Analysis and Molecular Modeling of the 2-butoxyethyl Phosphate Moiety

Molecular modeling and nonequilibrium molecular dynamics (NEMD) simulations are used to study the conformational preferences and mechanochemical behavior of phosphate esters. nih.govrsc.org Key areas of conformational interest in the 2-butoxyethyl phosphate moiety include:

Butoxy Group Conformation: The n-butyl group can adopt various conformations (e.g., anti, gauche) around its C-C bonds.

Ethoxy Group Conformation: The O-CH₂-CH₂-O linkage is of particular interest. The relative orientation of the two C-O bonds (the O-C-C-O dihedral angle) is subject to the gauche effect, which often favors a gauche conformation over an anti conformation in such fragments.

Phosphate Head Group Orientation: The orientation of the phosphate group relative to the alkyl chain is governed by rotations around the P-O-C linkage.

Computational studies on related trialkyl phosphates show that molecular decomposition and reactivity are strongly influenced by molecular structure and conformation. nih.govrsc.org These models help predict the most stable, low-energy conformations and understand how the molecule behaves in different environments.

Comparative Structural Analysis with Related Alkyl Phosphate Esters

This compound can be compared with other alkyl phosphate esters to highlight structural differences.

Compound Molecular Formula Key Structural Features
This compound C₆H₁₃K₂O₅P Monoester with a butoxyethyl chain; dianionic phosphate with potassium counterions.
Dibutyl phosphate nih.govontosight.ai C₈H₁₉O₄P Diester with two butyl chains; monoanionic phosphate (as a hydrogen phosphate). nih.gov
Triethyl phosphate (TEP) faegredrinker.com C₆H₁₅O₄P Triester with three ethyl chains; neutral molecule.
Tris(2-butoxyethyl) phosphate (TBEP) sigmaaldrich.com C₁₈H₃₉O₇P Triester with three 2-butoxyethyl chains; neutral molecule. scbt.com

Structural Differences:

Alkyl Chain: The 2-butoxyethyl group contains an ether linkage, making it more flexible and polar than a simple alkyl chain like in dibutyl phosphate or triethyl phosphate. This ether linkage can influence intermolecular interactions and solvation properties.

Ionic vs. Neutral: this compound is an ionic salt, which confers properties vastly different from the neutral triester compounds like TEP and TBEP. This affects its solubility, boiling point, and interactions with other molecules.

Molecular Size and Complexity: TBEP is significantly larger, with three butoxyethyl chains, compared to the single chain in the subject compound. sigmaaldrich.com This increased bulk affects its physical properties and steric interactions.

These structural variations lead to different applications; for instance, neutral triesters like TBEP are often used as flame retardants and plasticizers, while ionic phosphate salts serve different roles. wikipedia.org

Table of Compounds Mentioned

Compound Name IUPAC Name Molecular Formula
This compound This compound C₆H₁₃K₂O₅P
Dibutyl phosphate Dibutyl hydrogen phosphate C₈H₁₉O₄P
Triethyl phosphate Triethyl phosphate C₆H₁₅O₄P
Tris(2-butoxyethyl) phosphate Tris(2-butoxyethyl) phosphate C₁₈H₃₉O₇P

Synthetic Methodologies and Reaction Pathways

Chemical Synthesis Routes for 2-Butoxyethyl Phosphate (B84403) Esters

The creation of 2-butoxyethyl phosphate esters is a critical precursor to obtaining the dipotassium (B57713) salt. These esters can be synthesized through several primary routes.

Phosphorylation Reactions of 2-Butoxyethanol (B58217)

Phosphorylation of 2-butoxyethanol is a direct method for creating the phosphate ester. This typically involves reacting 2-butoxyethanol with a phosphorylating agent. nih.gov A common industrial method for producing phosphate esters involves the reaction of an alcohol with phosphorus oxychloride. google.comgoogle.com This method can be adapted for 2-butoxyethanol. Another approach involves reacting the alcohol with phosphorus pentoxide, followed by hydrolysis to yield a mixture of mono- and di-esters. google.com

The reaction of 2-butoxyethanol with phosphorus oxychloride would proceed in a stepwise manner, where the hydroxyl group of 2-butoxyethanol displaces the chlorine atoms on the phosphorus oxychloride. The stoichiometry of the reactants can be controlled to influence the formation of mono-, di-, or tri-substituted phosphate esters. For instance, reacting one molar equivalent of the alcohol with phosphorus oxychloride would primarily yield the dichloridate, which can then be reacted further. google.com

Direct Esterification Approaches

Direct esterification involves the reaction of an alcohol with a phosphoric acid. The direct esterification of o-phosphoric acid with alcohols like 2-butoxyethanol can be challenging. The reaction often requires high temperatures, which can lead to the formation of diphosphoric or polyphosphoric acids from the intermolecular elimination of water. google.com These higher phosphoric acids can then react with the alcohol. To drive the reaction towards the ester product, a water-entraining agent is often used to remove the water formed during the reaction. google.com

One patented process describes the direct esterification of o-phosphoric acid with fatty alcohols in the presence of a substoichiometric amount of a basic inorganic or organic compound and a water-entraining agent. google.com This approach could theoretically be applied to 2-butoxyethanol. The reaction of phosphoric acid with 2-butoxyethanol is a known method for synthesizing tris(2-butoxyethyl) phosphate.

Transesterification Processes

Transesterification is a widely used method for the synthesis of phosphate esters. google.comgoogle.comrsc.org This process involves the reaction of a starting phosphate ester, often a triaryl phosphate like triphenyl phosphate, with an alcohol, in this case, 2-butoxyethanol. google.comgoogle.com The reaction is typically catalyzed by a base. google.com The use of a basic catalyst allows the reaction to proceed efficiently under milder conditions than some direct esterification methods. google.com

A patented process describes the transesterification of a triaryl phosphite (B83602) with 2-butoxyethanol in the presence of a basic catalyst to produce tris(2-butoxyethyl) phosphite, which could then be oxidized to the phosphate. google.com Another patent details the transesterification of a triaryl phosphate with an alcohol using a catalytic amount of a base with a pKa of the conjugate acid of less than 11, such as potassium carbonate. google.com N-heterocyclic carbenes (NHCs) have also been shown to be effective catalysts for the transesterification of phosphorus esters under mild conditions. rsc.orgresearchgate.net

Synthetic Route Key Reactants General Conditions Primary Product(s)
Phosphorylation 2-Butoxyethanol, Phosphorus OxychlorideStepwise addition, control of stoichiometryMono-, di-, or tris(2-butoxyethyl) phosphate precursors
Direct Esterification 2-Butoxyethanol, o-Phosphoric AcidHigh temperature, water removalMixture of 2-butoxyethyl phosphate esters
Transesterification Triaryl Phosphate, 2-ButoxyethanolBasic catalyst (e.g., K2CO3), elevated temperatureTris(2-butoxyethyl) phosphate

Specific Synthetic Strategies for the Preparation of Dipotassium 2-butoxyethyl phosphate

Once the acidic phosphate ester, mono- or di-2-butoxyethyl phosphate, has been synthesized, the next step is the formation of the dipotassium salt.

Salt Formation via Acid-Base Reaction with Potassium Hydroxide (B78521) or Carbonate

The most direct method for preparing this compound is through a classical acid-base neutralization reaction. The acidic phosphate ester (mono- or di-2-butoxyethyl phosphoric acid) is treated with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K2CO3). google.comgoogle.com

The reaction involves the deprotonation of the acidic protons of the phosphate group by the hydroxide or carbonate ions. For example, reacting a mono-2-butoxyethyl phosphate with two equivalents of potassium hydroxide would yield this compound and water.

A general procedure for preparing alkali metal salts of phosphate esters involves dissolving the acidic ester in a suitable solvent and then adding a stoichiometric amount of the alkali metal hydroxide, often as an aqueous solution. google.comgoogle.com The reaction temperature can be controlled, and in some cases, the water formed is removed azeotropically to drive the reaction to completion and obtain a dry product. google.com A patent for the preparation of dipotassium phosphate describes the neutralization of phosphoric acid with potassium hydroxide, controlling the pH to between 8.9 and 9.5. google.com A similar principle would apply to the neutralization of an organophosphoric acid.

In Situ Salt Generation in Reaction Systems

In some synthetic schemes, the dipotassium salt can be generated in situ. This might occur if the initial phosphorylation or esterification reaction is carried out in the presence of a potassium base that is strong enough to deprotonate the resulting acidic phosphate ester.

Methodologies for Industrial Scale-Up of this compound Synthesis

The industrial-scale synthesis of this compound is primarily achieved through a two-stage process. The first stage involves the phosphorylation of 2-butoxyethanol to produce a mixture of mono- and di-esters of phosphoric acid. The second stage is the neutralization of this acidic intermediate with a potassium base to yield the desired dipotassium salt.

Stage 1: Phosphorylation of 2-Butoxyethanol

The key reaction in the first stage is the esterification of 2-butoxyethanol with a phosphorylating agent. Common industrial phosphorylating agents include phosphorus pentoxide (P₂O₅) and polyphosphoric acid (PPA). researchgate.netresearchgate.net

The reaction with phosphorus pentoxide typically yields a mixture of mono- and di-esters. The ratio of these esters can be controlled by adjusting the molar ratio of the reactants and the reaction conditions. lankem.com A general representation of the reaction is as follows:

P₂O₅ + 3 C₄H₉OCH₂CH₂OH → (C₄H₉OCH₂CH₂O)PO(OH)₂ + (C₄H₉OCH₂CH₂O)₂PO(OH)

This reaction is highly exothermic and requires careful temperature control. Industrial processes often involve the slow addition of the phosphorylating agent to the alcohol with vigorous stirring to ensure even heat distribution and prevent localized overheating, which could lead to by-product formation.

Stage 2: Neutralization

The acidic phosphate ester mixture from the first stage is then neutralized with a potassium base, typically potassium hydroxide (KOH), to form this compound. The neutralization is a standard acid-base reaction and is carried out in an aqueous medium.

(C₄H₉OCH₂CH₂O)PO(OH)₂ + 2 KOH → (C₄H₉OCH₂CH₂O)PO(OK)₂ + 2 H₂O

The pH of the reaction mixture is carefully monitored and adjusted to ensure the complete formation of the dipotassium salt.

A summary of typical industrial reaction parameters is presented in the table below.

ParameterValue
Phosphorylating AgentPhosphorus Pentoxide or Polyphosphoric Acid
Molar Ratio (Alcohol:P₂O₅)3:1 to 4:1
Reaction Temperature (Phosphorylation)60-80 °C
Neutralizing AgentPotassium Hydroxide (aqueous solution)
Neutralization Temperature40-60 °C
Final pH9-10

Purification and Isolation Techniques for this compound

Purification of this compound is crucial to remove unreacted starting materials, by-products, and inorganic salts. The purification strategy often involves a combination of extraction, crystallization, and filtration steps.

Following the neutralization step, the aqueous solution contains the desired product along with impurities. A common purification method involves solvent extraction to remove any unreacted 2-butoxyethanol and other organic-soluble impurities. The choice of solvent is critical to ensure minimal loss of the desired product.

Crystallization is another key purification step. By carefully controlling the temperature and concentration of the aqueous solution, this compound can be selectively crystallized. The process may involve cooling the solution or adding a co-solvent to reduce the solubility of the product and induce precipitation. google.com

For industrial-scale production, multi-stage counter-current extraction and continuous crystallization are often employed to enhance efficiency and product purity. google.com The final isolated product is typically a solid that is dried to remove any residual moisture.

A general purification scheme is outlined below:

StepDescriptionPurpose
1. Solvent ExtractionThe crude aqueous product is washed with a water-immiscible organic solvent.To remove unreacted 2-butoxyethanol and organic by-products.
2. Activated Carbon TreatmentThe aqueous solution is treated with activated carbon.To remove colored impurities and trace organic contaminants.
3. CrystallizationThe purified aqueous solution is cooled or a co-solvent is added.To precipitate the this compound.
4. Filtration and WashingThe crystallized product is filtered and washed with a cold solvent.To separate the solid product from the mother liquor and remove surface impurities.
5. DryingThe final product is dried under vacuum.To remove residual solvent and moisture.

By-product Formation and Purity Control in Synthetic Processes

The primary by-products in the synthesis of this compound are the di-ester, (2-butoxyethyl) diphosphate, and unreacted starting materials. The formation of the di-ester is a competing reaction during the phosphorylation stage. lankem.com

Purity control is maintained through strict control of reaction parameters. For instance, a higher molar ratio of alcohol to phosphorylating agent can favor the formation of the mono-ester over the di-ester. lankem.com Temperature control is also critical, as higher temperatures can lead to the formation of ethers and other degradation products.

During the neutralization step, incomplete reaction can leave residual 2-butoxyethyl phosphoric acid, and the use of excess potassium hydroxide can result in a highly alkaline product. Therefore, precise pH control is essential.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the reaction progress and assess the purity of the final product.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, waste reduction, and energy efficiency. acs.org

Atom Economy: The synthesis of this compound from phosphorus pentoxide, 2-butoxyethanol, and potassium hydroxide has a reasonably high atom economy, as the main by-product of the neutralization step is water.

Use of Safer Solvents: Research into green solvents for extraction and purification processes is ongoing. The goal is to replace traditional volatile organic compounds (VOCs) with more environmentally benign alternatives. mdpi.com

Waste Reduction: The process can be optimized to minimize waste by recycling unreacted starting materials and solvents. For example, unreacted 2-butoxyethanol can be recovered by distillation and reused in subsequent batches.

Energy Efficiency: Optimizing reaction conditions, such as using catalysts to lower reaction temperatures and pressures, can significantly reduce energy consumption. qualitas1998.net

The table below summarizes the application of green chemistry principles to this synthesis.

Green Chemistry PrincipleApplication in this compound Synthesis
PreventionOptimizing reaction conditions to minimize by-product formation.
Atom EconomyThe reaction pathway has a high theoretical atom economy.
Less Hazardous Chemical SynthesesUsing less toxic phosphorylating agents where possible.
Designing Safer ChemicalsThe product itself is designed for specific applications with a focus on performance.
Safer Solvents and AuxiliariesExploring the use of water or other green solvents for purification.
Design for Energy EfficiencyOperating reactions at lower temperatures and pressures.
Use of Renewable FeedstocksWhile not currently common, future research could explore bio-based 2-butoxyethanol.
Reduce DerivativesThe synthesis aims for a direct route with minimal use of protecting groups.
CatalysisInvestigating catalytic routes to improve reaction efficiency.
Design for DegradationNot directly applicable to the synthesis but relevant to the product's lifecycle.
Real-time analysis for Pollution PreventionUsing in-process analytical techniques to monitor and control the reaction.
Inherently Safer Chemistry for Accident PreventionDesigning the process to minimize the risk of explosions, fires, and releases.

Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for the structural elucidation and confirmation of Dipotassium (B57713) 2-butoxyethyl phosphate (B84403). A combination of ¹H, ¹³C, and ³¹P NMR, along with two-dimensional techniques, would provide a comprehensive map of the molecule's connectivity and chemical environment.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of Dipotassium 2-butoxyethyl phosphate in a suitable solvent (such as D₂O, given its salt nature) would be expected to show signals corresponding to the protons of the 2-butoxyethyl group. The chemical shifts would be influenced by the electronegative oxygen atoms and the phosphate group.

Expected ¹H NMR Chemical Shift Ranges for the 2-butoxyethyl moiety:

ProtonsExpected Chemical Shift (ppm)Multiplicity
CH₃~0.9Triplet
CH₂ (next to CH₃)~1.4Sextet
CH₂ (next to O)~1.6Quintet
O-CH₂ (butoxy)~3.5Triplet
O-CH₂ (ethyl, next to butoxy)~3.7Triplet
P-O-CH₂ (ethyl)~4.0Quartet (due to coupling with ³¹P)

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Expected ¹³C NMR Chemical Shift Ranges for the 2-butoxyethyl moiety:

Carbon AtomExpected Chemical Shift (ppm)
CH₃~14
CH₂ (next to CH₃)~19
CH₂ (next to O)~32
O-CH₂ (butoxy)~71
O-CH₂ (ethyl, next to butoxy)~68
P-O-CH₂ (ethyl)~66 (with coupling to ³¹P)

Phosphorus-31 NMR (³¹P NMR) Spectroscopic Analysis

³¹P NMR spectroscopy is a crucial tool for characterizing organophosphorus compounds. For this compound, the ³¹P NMR spectrum would consist of a single resonance, indicating the presence of one phosphorus environment. The chemical shift would be highly dependent on the solvent and pH due to the ionic nature of the phosphate group. The signal would likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons. In comparison to the neutral TBEP, the chemical shift for the dipotassium salt would be expected to be at a different position, reflecting the change in the electronic environment around the phosphorus atom. For instance, the ³¹P chemical shift for similar dialkyl phosphates can vary significantly from their triester counterparts.

Two-Dimensional NMR Techniques for Connectivity Mapping

To definitively assign the proton and carbon signals and confirm the structure, two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons within the butoxyethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is critical for confirming the P-O-C linkage.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their vibrational frequencies.

Expected Vibrational Frequencies for this compound:

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Signal (cm⁻¹)
C-H stretching (alkyl)2850-30002850-3000
C-O stretching (ether)1050-11501050-1150
P=O stretching (phosphate)1250-1300Weak or absent
P-O-C stretching950-1100950-1100
O-H stretching (from residual water)Broad band ~3200-3600Weak

The most prominent bands would be those associated with the C-H, C-O, and P-O bonds. The P=O stretching vibration in the IR spectrum would be a particularly strong and characteristic absorption.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) would be used to determine the molecular weight of the 2-butoxyethyl phosphate anion and to study its fragmentation pattern. Due to the salt nature of the compound, electrospray ionization (ESI) in negative ion mode would be the most suitable technique.

The expected mass spectrum would show a prominent peak for the [M-2K+H]⁻ ion, corresponding to the 2-butoxyethyl phosphate anion (C₆H₁₄O₅P⁻) with a monoisotopic mass of approximately 197.05 m/z.

Expected Fragmentation Pattern in MS/MS:

Fragmentation of the parent ion would likely involve the cleavage of the C-O and P-O bonds, leading to characteristic fragment ions.

Fragment IonTentative Structure
[PO₃]⁻Phosphate core
[H₂PO₄]⁻Dihydrogen phosphate
[C₄H₉O]⁻Butoxide ion
[C₆H₁₃O₂]⁻Butoxyethyl fragment

The analysis of these fragments would provide further confirmation of the compound's structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and non-volatile compounds such as organophosphate esters. nih.govdoi.org In ESI-MS, the analyte is ionized directly from a solution, which typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations present in the mobile phase. doi.org For this compound, which exists as a salt, ESI would likely facilitate the detection of the 2-butoxyethyl phosphate anion or its protonated form, depending on the ion mode (negative or positive).

The technique's utility extends to tandem mass spectrometry (MS/MS), where precursor ions are fragmented to produce a characteristic spectrum of product ions. This fragmentation pattern provides valuable structural information. nih.govdoi.org For instance, studies on similar organophosphate esters have shown that collision-induced dissociation (CID) of protonated molecules often leads to the elimination of alkenes from the ester groups. doi.org The specific fragmentation of the 2-butoxyethyl group would yield a unique signature for this compound.

Recent advancements have focused on enhancing the sensitivity of ESI-MS for organophosphorus acids through cationic derivatization, a strategy that could potentially be adapted for the analysis of this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. eurofins.indrawellanalytical.com However, the direct analysis of polar and non-volatile compounds like this compound by GC-MS is challenging. nih.gov To overcome this limitation, derivatization techniques are employed to convert these non-volatile compounds into more volatile derivatives suitable for GC analysis. drawellanalytical.comnih.govresearchgate.netnih.gov

A common derivatization strategy for organophosphorus acids is silylation, where a silyl (B83357) group is introduced to the molecule. nih.govmdpi.com For example, N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to create tert-butyldimethylsilyl (TBDMS) derivatives, which are more volatile and thermally stable. nih.govsigmaaldrich.com These derivatives can then be readily separated by gas chromatography and detected by mass spectrometry. nih.gov The resulting mass spectra provide information for both qualitative identification and quantitative analysis. mdpi.com

The selection of the appropriate derivatization reagent and reaction conditions is crucial for achieving high yields and reproducible results. researchgate.net GC-MS methods, often coupled with selective detectors like flame photometric detectors (FPD) or nitrogen-phosphorus detectors (NPD), offer high sensitivity and specificity for organophosphate analysis. chromatographyonline.comcromlab-instruments.es

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the analysis of non-volatile and thermally labile compounds like this compound. chromatographyonline.comchromatographyonline.comdtu.dk This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. nih.govrsc.org

In LC-MS analysis of organophosphates, reversed-phase chromatography is commonly used for separation. nih.gov The separated analytes are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. nih.govnih.gov ESI allows for the gentle ionization of the analytes, preserving their molecular integrity and enabling the detection of the molecular ion or protonated/deprotonated species. nih.gov

LC-MS/MS, which involves tandem mass spectrometry, provides enhanced selectivity and sensitivity. nih.govrsc.orgnih.gov By monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, it is possible to quantify trace levels of organophosphates even in complex matrices. nih.govinrs.ca Studies have demonstrated the successful application of LC-MS/MS for the simultaneous determination of multiple organophosphate esters and their metabolites in various samples. nih.govnih.gov

Fragmentation Pathway Analysis of Organophosphorus Flame Retardants (OPFRs) by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography, is instrumental in elucidating the fragmentation pathways of organophosphorus flame retardants (OPFRs). bohrium.comnih.govdntb.gov.uaresearchgate.netnih.gov Understanding these pathways is crucial for the identification of known and novel OPFRs in various samples. bohrium.comnih.govresearchgate.net

Studies on a range of alkyl, halogenated, and aromatic OPFRs using techniques like Orbitrap-based HRMS with high-energy collision dissociation (HCD) have revealed general fragmentation patterns. bohrium.comnih.govdntb.gov.uaresearchgate.netnih.govmdpi.com For alkyl OPFRs, a common fragmentation mechanism involves McLafferty hydrogen rearrangements, leading to the sequential cleavage of the alkyl substituents. bohrium.comnih.govdntb.gov.uaresearchgate.netnih.gov This process often results in the formation of a stable [H₄PO₄]⁺ ion (m/z ≈ 98.9845). bohrium.comnih.govdntb.gov.uaresearchgate.netnih.govmdpi.com

For an organophosphate like this compound, the 2-butoxyethyl group would be expected to undergo similar fragmentation. The butoxy group could be lost through cleavage of the C-O bond. The resulting fragment ions can provide definitive structural information. HRMS provides highly accurate mass measurements, which aids in the confident identification of the elemental composition of fragment ions. bohrium.comnih.govdntb.gov.uaresearchgate.net Mass spectral databases for related compounds, such as Tris(2-butoxyethyl) phosphate, show characteristic fragment ions that can help predict the fragmentation of this compound. massbank.jp

Chromatographic Separation Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of organophosphorus compounds. eurofins.inchromatographyonline.comchromatographyonline.comnih.govmdpi.comamazonaws.comjst.go.jp It is particularly suitable for non-volatile and thermally labile compounds, making it a preferred method over gas chromatography in many cases. chromatographyonline.comchromatographyonline.com

For the purity assessment and quantification of this compound, a reversed-phase HPLC method would typically be employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. Detection can be achieved using various detectors, with UV detection being common if the compound possesses a suitable chromophore. chromatographyonline.comchromatographyonline.com

The development of an HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. nih.gov For quantitative analysis, a calibration curve is constructed using standards of known concentrations. chromatographyonline.comchromatographyonline.com HPLC methods have been successfully developed for the rapid and quantitative analysis of various organophosphorus pesticides, demonstrating good separation and detection limits. nih.gov

Table 1: HPLC Method Validation Parameters for Organophosphorus Pesticides This table presents typical validation parameters for an HPLC method developed for the analysis of organophosphorus pesticides, showcasing the performance characteristics that would be relevant for a method analyzing this compound.

ParameterFenitrothionChlorpyrifos-methylChlorpyrifos (B1668852)
Linearity (R²)0.99970.99950.9993
Limit of Detection (LOD) (µg/mL)0.040.050.06
Relative Standard Deviation (RSD) (%)1.58 - 2.901.58 - 2.901.58 - 2.90
Enrichment Factor (EF)133 - 166133 - 166133 - 166

Data adapted from a study on the HPLC analysis of organophosphorus pesticides. chromatographyonline.comchromatographyonline.com

Ion Chromatography (IC) for Phosphate Anion Detection

Ion chromatography (IC) is a powerful technique specifically designed for the separation and determination of ionic species. thermofisher.comresearchgate.netnih.govlcms.czresearchgate.net It is widely used for the analysis of inorganic anions, including the phosphate anion that would be present in a sample of this compound. thermofisher.comresearchgate.netnih.gov

In IC, separation is achieved using an ion-exchange column. For anions like phosphate, an anion-exchange column is used. nih.gov Suppressed conductivity detection is the most common detection method in IC for inorganic anions. thermofisher.comlcms.cz This involves an eluent suppressor that reduces the background conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to high sensitivity. nih.gov

IC can be used to determine the total phosphorus content of a sample after appropriate digestion to convert all phosphorus species to orthophosphate. lcms.cz This makes it a valuable tool for quantifying the phosphate component of this compound. Modern IC systems, including reagent-free systems that electrolytically generate the eluent, offer improved ease of use and sensitivity. thermofisher.com

X-ray Diffraction (XRD) for Crystalline Structure Analysis of this compound

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. In the context of the chemical compound this compound, XRD analysis is pivotal for elucidating its crystalline nature, identifying the spatial arrangement of atoms, and determining its lattice parameters. This technique involves directing a beam of X-rays onto a sample of the material and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the crystalline structure of the compound, acting as a fingerprint for its identification and characterization.

While the application of XRD to various phosphate compounds is widespread, detailed research findings specifically on the crystalline structure of this compound are not extensively documented in publicly available literature. However, the principles of XRD analysis can be applied to hypothesize the type of data that would be obtained from such a study.

A typical XRD analysis of a crystalline powder of this compound would provide a diffraction pattern, which is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). From this pattern, several key crystallographic parameters can be derived. These parameters are essential for defining the unit cell, which is the basic repeating block of the crystal structure.

Hypothetical Crystallographic Data for this compound

The table below represents a hypothetical set of crystallographic data that could be obtained from a single-crystal X-ray diffraction analysis of this compound. It is important to note that this data is illustrative and not based on published experimental results for this specific compound.

Parameter Hypothetical Value Description
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the set of symmetry operations for the crystal.
a (Å)10.25Length of the 'a' axis of the unit cell.
b (Å)8.50Length of the 'b' axis of the unit cell.
c (Å)12.80Length of the 'c' axis of the unit cell.
α (°)90Angle between the 'b' and 'c' axes.
β (°)105.5Angle between the 'a' and 'c' axes.
γ (°)90Angle between the 'a' and 'b' axes.
Volume (ų)1075.3The volume of the unit cell.
Z4The number of formula units per unit cell.
Calculated Density (g/cm³)1.55The theoretical density of the material.

The determination of these parameters would allow for the construction of a detailed three-dimensional model of the this compound molecule within the crystal lattice. This model would reveal crucial information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the phosphate group and the potassium ions.

Further analysis of the XRD data can also provide insights into the material's purity and crystallinity. The sharpness and intensity of the diffraction peaks are indicative of the degree of crystalline order within the sample. Broader peaks might suggest smaller crystallite size or the presence of lattice strain.

Chemical Reactivity and Transformation Pathways

Hydrolysis Kinetics and Mechanisms of Phosphate (B84403) Ester Bonds

The hydrolysis of phosphate esters is a fundamental reaction influencing their environmental persistence. For monoalkyl phosphates like 2-butoxyethyl phosphate, the rate and mechanism of hydrolysis are significantly influenced by pH and the presence of catalysts. capes.gov.brlongdom.org Generally, the hydrolysis of phosphate esters can proceed through different mechanisms depending on the specific form of the ester (monoanion, dianion) present in the solution. nih.gov

The pH of the surrounding medium is a critical factor in the hydrolysis of phosphate esters as it determines the ionization state of the molecule. nih.gov Phosphate monoesters, such as 2-butoxyethyl phosphate, can exist as a monoanion or a dianion. The monoanionic form is generally more reactive towards hydrolysis than the dianionic form, except for esters with very good leaving groups. nih.gov The hydrolysis of the monoanion is proposed to proceed through a pre-equilibrium proton transfer from the phosphoryl group to the ester oxygen, followed by the rate-limiting cleavage of the P-O bond. nih.gov

The hydrolysis of phosphate esters can be catalyzed by various agents, including acids, bases, and metal ions. libretexts.orgnih.gov Enzymes, such as phosphatases, are particularly effective catalysts for this reaction in biological systems. nih.gov In abiotic environments, metal ions and mineral surfaces can also enhance the rate of hydrolysis. cabidigitallibrary.org For instance, iron oxide surfaces have been shown to facilitate the hydrolysis of organophosphate esters. cabidigitallibrary.org

The catalytic mechanism often involves the coordination of the catalyst to the phosphate group, which polarizes the phosphorus atom and makes it more susceptible to nucleophilic attack by a water molecule. libretexts.org In the case of Dipotassium (B57713) 2-butoxyethyl phosphate, the presence of potassium ions may influence the reactivity, although specific catalytic studies on this compound are limited.

Thermal Degradation Profiles and Mechanisms

The thermal stability of organophosphate esters and their salts is an important consideration, particularly in industrial applications and for their fate in high-temperature environments. The thermal degradation of organophosphorus esters often involves the elimination of a phosphorus acid. nih.gov For alkyl phosphates, this elimination occurs at relatively low temperatures. nih.gov

Metal phosphate salts, in general, are thermally stable. stackexchange.com However, hydrogen-phosphates can decompose upon heating to form polyphosphate salts. stackexchange.com For alkali metal phosphates, such as sodium phosphates, thermal decomposition can lead to the formation of pyrophosphates and metaphosphates at temperatures ranging from 463 K to 593 K. researchgate.net It is plausible that Dipotassium 2-butoxyethyl phosphate would undergo thermal decomposition, potentially leading to the formation of potassium polyphosphates and volatile organic compounds derived from the butoxyethyl group. The presence of the ether linkage in the butoxyethyl group might also influence the degradation pathway.

Oxidative Transformation Processes

Oxidative processes play a crucial role in the transformation of organophosphate esters in the environment. Reaction with hydroxyl radicals (•OH), which are highly reactive species formed in the atmosphere and in water, is a primary degradation pathway. nih.gov

The rate of reaction with hydroxyl radicals varies depending on the structure of the alkyl chain. nih.gov For instance, a study on several tri-alkyl phosphate esters found that tris(2-butoxyethyl) phosphate (TBEP) had a high second-order rate constant for the reaction with •OH. nih.gov The oxidation of the hydrocarbon part of the phosphate ester appears to be the initial step. tandfonline.com This can lead to the formation of more polar and often less stable intermediates.

Abiotic Transformation Mechanisms in Aquatic and Terrestrial Environments

In aquatic and terrestrial environments, the abiotic transformation of this compound is governed by a combination of hydrolysis, photolysis, and interactions with environmental matrices. cabidigitallibrary.org

In aquatic systems, hydrolysis is a key process, with its rate being pH-dependent. nih.gov Photolysis can contribute to degradation in sunlit surface waters, especially in the presence of natural photosensitizers. cabidigitallibrary.orgnih.gov

Role of Water Chemistry and Sediments in Transformation

The transformation of organophosphate esters in aquatic environments is significantly influenced by the chemical properties of the water and the presence of sediments. Hydrolysis is a principal reaction for OPEs, where the ester bonds are cleaved, leading to the formation of less complex phosphate compounds. oup.com The rate of hydrolysis can be influenced by pH, with some studies on related compounds showing variations in degradation speed at different pH levels. For instance, the half-life of chlorpyrifos (B1668852) oxon, another organophosphate ester, was found to be 20.9 days at pH 8 and 6.7 days at pH 9, indicating that more alkaline conditions can accelerate degradation. nih.gov

Sediments play a crucial role in the fate of OPEs in water bodies. They can act as a sink, adsorbing these compounds from the water column. However, sediments are also biologically active zones where microbial degradation can occur. Studies on TBEP have shown that it can be substantially eliminated in environments with active microbial populations, such as sewage treatment plants and river water. ecetoc.org For example, in one study, TBEP was completely degraded in river and coastal water, with a half-life of approximately 50 days in estuarine water. ecetoc.org The presence of microorganisms in sediments can significantly enhance the degradation of OPEs compared to abiotic conditions. researchgate.net

The transformation of OPEs is not limited to simple hydrolysis. In the case of Tris(2-chloroethyl) phosphate (TCEP), degradation in sediment microcosms involved not only the hydrolysis of the phosphoester bond but also hydrolytic dechlorination and oxidation pathways. acs.org This suggests that the transformation of this compound in water and sediment could also involve a series of reactions beyond simple ester cleavage, leading to various transformation products.

Persistence and Biodegradation Potential of Related Organophosphate Esters

The persistence of organophosphate esters in the environment is variable and depends on the specific compound and environmental conditions. Biodegradation is a key process that reduces the persistence of these compounds. oup.combiotechrep.ir Microbial communities in sludge, soil, and water can utilize OPEs as a source of nutrients, breaking them down into less harmful substances. oup.comnih.gov

Research on a variety of OPEs demonstrates a range of biodegradation rates. For instance, in a study using sludge cultures, the half-lives of Tris(2-butoxyethyl) phosphate (TBOEP), Tris(n-butyl) phosphate (TNBP), and Triphenyl phosphate (TPHP) ranged from 12.8 to 99.0 hours under aerobic conditions. nih.gov Another study in coastal sediments found that the half-lives of several OPEs under biotic conditions ranged from 16.8 to 46.8 days, which was significantly shorter than under abiotic conditions (23.3 to 77.0 days), highlighting the importance of microbial activity. researchgate.net

The structure of the OPE influences its susceptibility to biodegradation. The presence of specific microbial enzymes, such as organophosphate hydrolase, is critical for initiating the degradation process, which typically starts with the hydrolysis of the P-O-alkyl or P-O-aryl bonds. oup.com The continuous application of certain organophosphate insecticides has been shown to lead to an increased rate of their biodegradation in the environment as microbial populations adapt. biotechrep.ir

Table 1: Biodegradation Half-lives of Selected Organophosphate Esters

Organophosphate EsterConditionHalf-lifeSource
Tris(2-butoxyethyl) phosphate (TBOEP)Aerobic sludge culture12.8 - 99.0 hours nih.gov
Tris(n-butyl) phosphate (TNBP)Aerobic sludge culture12.8 - 99.0 hours nih.gov
Triphenyl phosphate (TPHP)Aerobic sludge culture12.8 - 99.0 hours nih.gov
Various OPEsCoastal sediment (biotic)16.8 - 46.8 days researchgate.net
Various OPEsCoastal sediment (abiotic)23.3 - 77.0 days researchgate.net
Tris(2-butoxyethyl) phosphate (TBEP)Estuarine water~50 days ecetoc.org
Chlorpyrifos oxonAqueous solution (pH 8)20.9 days nih.gov
Chlorpyrifos oxonAqueous solution (pH 9)6.7 days nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, which in turn dictate its reactivity. For the 2-butoxyethyl phosphate (B84403) anion, these calculations can reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on each atom. Such information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed. For instance, studies on similar phosphate esters have used DFT with various basis sets (e.g., 6-31G* or 6-311++G**) to optimize molecular geometries and calculate electronic parameters. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with these calculations, can provide a detailed picture of bonding and antibonding interactions, lone pairs, and the nature of the phosphate group's bonds. nih.gov

Table 1: Illustrative Electronic Properties of a Phosphate Anion from Quantum Chemical Calculations

PropertyDescriptionPredicted Significance for 2-butoxyethyl phosphate anion
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.The oxygen atoms of the phosphate group are expected to contribute significantly to the HOMO, indicating their role in nucleophilic reactions.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.The phosphorus atom is a likely center for the LUMO, making it the primary site for nucleophilic attack.
Partial Charges Distribution of electron charge across the atoms.The phosphate oxygen atoms will carry a significant negative charge, while the phosphorus atom will be positive, creating a strong dipole.
Bond Dissociation Energies Energy required to break a specific bond homolytically.Calculations can predict the relative stability of the P-O and C-O bonds, offering insights into potential decomposition pathways. nih.gov

These calculations form the basis for understanding the fundamental reactivity of the 2-butoxyethyl phosphate anion, such as its interaction with the potassium counter-ions and surrounding solvent molecules.

Molecular Dynamics Simulations for Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions within a system. For Dipotassium (B57713) 2-butoxyethyl phosphate in an aqueous solution, MD simulations can model how the flexible 2-butoxyethyl chain moves and folds, how the potassium ions are coordinated around the phosphate head, and how water molecules arrange themselves to solvate the salt.

These simulations rely on a force field, which is a set of parameters describing the potential energy of the system. Force fields like GROMOS or AMBER are often used for biomolecular and organic systems. nih.gov A typical simulation would involve placing one or more Dipotassium 2-butoxyethyl phosphate units in a box of water molecules and calculating the forces on each atom at discrete time steps to simulate their motion.

Research on similar amphiphilic phosphates, such as n-dodecyl phosphate, has used MD to investigate the formation of aggregates like micelles and bilayers. nih.gov These studies analyze properties like the diffusion of the amphiphiles and counterions, the lifetime of hydrogen bonds between the phosphate group and water, and the ordering of the alkyl chains. nih.gov For this compound, MD could similarly be used to understand its surfactant-like properties and its behavior at interfaces.

Table 2: Typical Parameters Investigated in MD Simulations of Alkyl Phosphate Salts

ParameterDescriptionRelevance to this compound
Radial Distribution Function (RDF) Describes the probability of finding one atom at a certain distance from another.Can show the coordination of K+ ions around the phosphate oxygen atoms and the structure of water around the molecule.
Mean Square Displacement (MSD) Measures the average distance a molecule travels over time.Used to calculate the diffusion coefficient of the phosphate anion and potassium ions in solution. nih.gov
Hydrogen Bond Lifetime The average duration of a hydrogen bond.Quantifies the strength and dynamics of the interactions between the phosphate group and surrounding water molecules. nih.gov
Conformational Analysis Study of the different spatial arrangements (conformers) of the flexible butoxyethyl chain.Reveals the preferred shapes of the molecule in solution and their relative energies.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly useful for analyzing reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates. nih.govcapes.gov.br

For this compound, DFT could be applied to study various potential reactions, such as hydrolysis, which involves the cleavage of the P-O-C ester bond. The process would involve mapping the potential energy surface of the reaction to identify the lowest energy path. This includes locating the transition state structure and calculating the activation energy barrier, which determines the reaction rate.

Studies on the hydrolysis of other phosphate esters, like the methyl phosphate anion, have used DFT to compare different proposed mechanisms, such as associative (where the nucleophile adds to the phosphorus center before the leaving group departs) versus dissociative (where the leaving group departs first to form a metaphosphate intermediate) pathways. capes.gov.br The inclusion of explicit solvent molecules in the calculations can be crucial for accurately modeling the reaction in an aqueous environment. nih.gov

Spectroscopic Property Prediction using Computational Models

Computational models can predict various spectroscopic properties, which can then be used to interpret experimental spectra or to identify unknown compounds. nih.gov For this compound, these predictions can be invaluable.

NMR Spectroscopy: DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for nuclei like ¹H, ¹³C, and ³¹P. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain theoretical chemical shifts that can be compared with experimental data to confirm the structure.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities that correspond to the peaks in an Infrared (IR) or Raman spectrum can be calculated using DFT. nih.gov This involves computing the second derivatives of the energy with respect to the atomic positions. The calculated spectrum can help in assigning the vibrational modes of the molecule, such as the characteristic stretches of the P=O, P-O, C-O, and C-H bonds. Studies on phosphate esters have shown that hydrogen bonding to the phosphate group can cause a noticeable shift in the P=O stretching frequency. nih.gov

X-ray Absorption Spectroscopy: Advanced computational methods can also predict X-ray absorption spectra (XAS). Machine learning models trained on data from quantum chemical calculations are emerging as a way to rapidly predict spectra for complex molecules like organophosphorus compounds. acs.org

Table 3: Example of Predicted Vibrational Frequencies for a Phosphate Ester Moiety

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance for this compound
P=O Stretch 1250 - 1300A strong, characteristic band. Its position is sensitive to the molecular environment, such as hydrogen bonding and coordination to K+ ions.
P-O-C Stretch 950 - 1050Associated with the ester linkage, crucial for confirming the structure.
O-C-C Stretch 1070 - 1150Related to the butoxyethyl chain.
C-H Stretch 2850 - 3000Characteristic of the alkyl part of the molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling for Alkyl Phosphate Salts

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. These models are built by developing mathematical equations that relate calculated molecular descriptors (which quantify aspects of the molecular structure) to an experimentally measured property.

For a class of compounds like alkyl phosphate salts, QSPR models could be developed to predict properties such as:

Solubility: Relating descriptors like molecular volume, polarity, and hydrogen bonding capacity to the solubility in water or other solvents.

Partition Coefficient (LogP): Predicting how the compound distributes between two immiscible phases, like octanol (B41247) and water, which is important for environmental fate modeling. nih.gov

Surface Tension: For surfactant-like molecules, QSPR can predict their effectiveness at reducing surface tension.

The development of a QSPR model involves calculating a large number of descriptors for a set of related molecules with known properties. Statistical methods or machine learning algorithms are then used to select the most relevant descriptors and build a predictive model. While no specific QSPR models for this compound are reported, the general methodology is widely applied to organophosphorus compounds for various applications. researchgate.net

Applications in Advanced Materials and Chemical Technologies

Role as a Chemical Intermediate in the Synthesis of Other Organophosphate Compounds

Organophosphates are a class of organic compounds derived from phosphoric acid and are synthesized through various chemical reactions. nih.gov A key method for producing certain organophosphate esters involves the reaction of phosphorus oxychloride with an alcohol. google.com In some synthesis routes, a metal salt of an alcohol (an alkoxide) is used. For instance, the production of Tris(2-butoxyethyl) phosphate (B84403) (TBEP) can involve the use of a sodium salt of 2-butoxyethanol (B58217). ecetoc.org

Theoretically, Dipotassium (B57713) 2-butoxyethyl phosphate could serve as a valuable chemical intermediate in similar multi-step syntheses. Its salt structure could facilitate specific reactions, potentially offering advantages in terms of reaction control, yield, or purity of the final product. Organophosphates are versatile substrates in organic synthesis and can be involved in various rearrangements and coupling reactions. nih.gov The dipotassium salt of 2-butoxyethyl phosphate could potentially be a precursor for creating more complex organophosphate molecules with tailored properties for specific applications, such as pesticides, pharmaceuticals, or specialized polymers. nih.govwikipedia.org

Applications as a Dispersing Agent in Polymer and Pigment Systems

Dispersing agents are crucial additives in many industrial formulations, such as paints, inks, and plastics, ensuring the uniform distribution of solid particles like pigments and fillers within a liquid or solid matrix. Phosphate esters and their salts are known to be effective dispersing agents. atamankimya.com These molecules typically have a polar "head" (the phosphate group) that adsorbs onto the surface of the pigment or filler particle, and a non-polar "tail" that extends into the surrounding medium, providing steric or electrostatic stabilization and preventing the particles from agglomerating. researchgate.net

While direct studies on Dipotassium 2-butoxyethyl phosphate as a dispersing agent are not prominent, dipotassium phosphate is known to act as a dispersing and stabilizing agent in some applications, such as in certain food products. Furthermore, patents describe the use of phosphate ester salts of ethoxylated alkylphenols, including potassium salts, as effective pigment dispersants. atamankimya.com These dispersants improve the stability of pigment dispersions, which is critical for the final properties of paints and inks. atamankimya.com Given its structure, this compound would be expected to exhibit surface-active properties, making it a plausible candidate for a dispersing agent in various polymer and pigment systems.

The table below illustrates the general effect of a dispersing agent on the properties of a pigment dispersion.

PropertyWithout Dispersing AgentWith Dispersing Agent
Pigment Agglomeration HighLow
Viscosity HighLow
Color Strength LowHigh
Gloss LowHigh
Dispersion Stability Poor (settling occurs)Good (stable suspension)

This table represents the generalized effects of a dispersing agent and is not based on specific data for this compound.

Function as a Flame Retardant Additive in Polymeric and Coating Systems

Many polymers are inherently flammable, and flame retardants are added to reduce their susceptibility to ignition and combustion. Organophosphates are a significant class of flame retardants. nih.gov Tris(2-butoxyethyl) phosphate (TBEP) is recognized as an effective flame retardant and is used in various polymers and coatings. nih.govresearchgate.netnih.govwho.intchemicalbook.com

Organophosphate flame retardants can act in both the gas phase and the condensed phase. In the gas phase, they can release radical scavengers that interrupt the chemical reactions of combustion. In the condensed phase, they can promote the formation of a protective char layer on the surface of the polymer. This char layer acts as a barrier, insulating the underlying material from heat and oxygen and reducing the release of flammable volatiles. wikipedia.org Some flame retardant systems use a combination of phosphorus and nitrogen-containing compounds to achieve a synergistic effect. who.intgoogle.com

Given that this compound is an organophosphate, it is plausible that it could exhibit flame retardant properties, although its effectiveness would need to be experimentally determined. The presence of potassium could also influence the flame retardant mechanism.

Integration into Polyurethane Rubber, Cellulose (B213188), and Polyvinyl Alcohol

TBEP is primarily used as a flame retardant and plasticizer in several types of polymers. atamankimya.com Its incorporation into polyurethane rubber, cellulose-based materials, and polyvinyl alcohol enhances their flexibility and fire-resistant properties. atamankimya.comcymitquimica.com As a plasticizer, TBEP improves the workability and durability of these polymers, and it is particularly noted for imparting good flexibility at low temperatures. researchgate.net The compound serves as a secondary plasticizer in many polymer formulations. atamankimya.com It is also used with materials such as cellulose acetate, epoxy resin, ethyl cellulose, and polyvinyl acetate. researchgate.net

Application in Lacquers and Floor Finishes

In the formulation of lacquers and floor finishes, TBEP functions as a crucial component. ecetoc.orgsigmaaldrich.com It is valued as a leveling agent and coalescent additive, particularly in acrylic-based polishes and paints. Its presence helps in creating a "dry bright" finish and reduces surface defects like streaking and crazing. TBEP is also used in floor polish emulsions and waxes, where it aids in film formation and improves gloss. nih.govgoogle.com

Table 1: Applications of Tris(2-butoxyethyl) phosphate in Coatings

Application Function Benefit
Floor Polishes Leveling Agent, Coalescent Improves gloss, enables "dry bright" finish, reduces defects.
Lacquers Component Used as a plasticizer and flame retardant. ecetoc.orgsigmaaldrich.com
Latex Paints Leveling Agent, Defoamer Improves pigment wetting and rheological properties. nih.gov
Water-Based Adhesives Processing Aid Enhances performance of water-based formulations. atamankimya.com

Application as a Processing Aid in Rubber and Resin Industries

TBEP is employed as a processing aid for various rubbers and resins. cymitquimica.com It is particularly useful for acrylonitrile (B1666552) rubber. nih.govgoogle.com In addition to its role as a plasticizer, it can act as a solvent for resins and a viscosity modifier for plastisols. nih.gov Its function as an antifoam agent is also beneficial in the production of synthetic rubber and plastics. nih.gov Furthermore, TBEP is utilized as an anti-block agent for cast polyurethanes. nih.govgoogle.com

Catalytic Roles in Condensation Reactions or Polymerization Processes

While TBEP is a product of chemical synthesis rather than a catalyst for polymerization, catalytic processes are essential for its production. The industrial synthesis of TBEP involves the reaction of ethylene (B1197577) glycol monobutyl ether with phosphorus oxychloride in the presence of a catalyst and a water absorbent. google.com Similarly, the production of the related compound tris(2-butoxyethyl) phosphite (B83602) is achieved through the transesterification of a triaryl phosphite with 2-butoxyethanol, a reaction that requires a basic catalyst such as an alkali metal or sodium hydride. nih.gov There is no strong evidence to suggest that TBEP itself acts as a catalyst in condensation or polymerization reactions.

Specialized Applications in Material Science and Engineering

TBEP's multifunctional nature lends it to several specialized applications in material science and engineering.

Defoaming Agent: It is a highly effective defoamer used in the textile, paper, and paint industries.

Industrial Coatings: TBEP is included in coatings for metal and other surfaces to confer moisture and corrosion resistance and improve durability. chemicalbook.com

Textile and Leather Industries: It is used in textile finishes to impart softness, flexibility, and durability to fabrics. chemicalbook.com It also finds use in fireproofing materials for textiles. chemicalbook.com

Adhesives and Sealants: In these formulations, TBEP helps to improve bonding strength and workability. chemicalbook.com

Drilling Fluids: The compound is used in the manufacturing of drilling fluids for the oil and gas industry to enhance performance in extreme conditions. chemicalbook.com

Table 2: Physical and Chemical Properties of Tris(2-butoxyethyl) phosphate

Property Value
Molecular Formula C₁₈H₃₉O₇P cymitquimica.com
Molecular Weight 398.48 g/mol cymitquimica.com
Appearance Colorless to light yellow, oily liquid
Boiling Point 215-228 °C at 4 mm Hg
Density 1.006 g/mL at 25 °C
Refractive Index n20/D 1.438

Chemical Compounds Mentioned

Table 3: List of Chemical Compounds

Compound Name
2-Butoxyethanol
Acrylonitrile rubber
Cellulose
Cellulose acetate
This compound
Epoxy resin
Ethyl cellulose
Ethylene glycol monobutyl ether
Phosphorus oxychloride
Polyurethane rubber
Polyvinyl acetate
Polyvinyl alcohol
Sodium hydride
Triaryl phosphite
Tris(2-butoxyethyl) phosphate (TBEP)

Environmental Distribution and Monitoring Excluding Toxicological Aspects

Detection and Quantification in Environmental Matrices

The detection of organophosphate esters like TBEP in the environment is a key aspect of monitoring their distribution and persistence.

A variety of analytical techniques are employed to detect and quantify organophosphate esters (OPEs) in environmental samples. A novel method utilizing liquid-liquid extraction combined with gas chromatography-mass spectrometry (GC-MS) has been developed for the rapid monitoring of OPEs, including TBEP, which aids in assessing their biodegradation. sigmaaldrich.com For biological samples, such as herring gull eggs, liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been used for detection and quantification. sigmaaldrich.com In human monitoring, metabolites of TBEP, such as bis(2-butoxyethyl) phosphate (B84403) (BBOEP), are measured in urine using methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to assess exposure. researchgate.netnih.gov

Challenges in analysis can arise from the presence of other phosphorus-containing compounds in biological samples, which may interfere with the detection of the target analytes. cdc.gov Therefore, methods must be capable of separating these compounds before quantification. cdc.gov

TBEP has been detected in surface waters and sediments, though generally at low concentrations in the parts-per-billion (ppb) range. ecetoc.org In a study of Poyang Lake, China, the average total phosphorus concentration in sediments was found to be 709.17 mg/kg. nih.gov While this represents total phosphorus, it indicates the potential for phosphorus compounds to accumulate in sediments. The low vapor pressure and high soil sorption coefficient of TBEP suggest it will predominantly be found in water and sediment. ecetoc.org The input of TBEP into the environment is expected to be mainly through leachates from plastics in landfills, spillages, and industrial and municipal effluents. ecetoc.org

The following table summarizes the occurrence of TBEP in various environmental matrices.

Environmental MatrixConcentration RangeLocation/Study Details
Surface WaterUp to 300 ng/LIndustrialized countries
SedimentsLow ppb levelGeneral environmental monitoring
Landfill LeachateDetectedA primary source of environmental input
Wastewater Treatment Plant EffluentDetectedA pathway to surface waters

This table is a representation of typical findings for TBEP and not specific to Dipotassium (B57713) 2-butoxyethyl phosphate.

TBEP is frequently detected in indoor environments, particularly in air and dust. In a study of German daycare centers, TBEP was found in both air and dust samples. health.state.mn.us Another study in US office buildings found TBEP associated with small particulate matter (<2.5 μm) in indoor dust, with a mean concentration of 15 ng/m³. ecetoc.org The most abundant OPE found in house dust during a study on childhood asthma was TBEP, with a median concentration of 45,730 ng/g. researchgate.net The use of TBEP in floor polishes, paints, and plastics contributes to its presence in indoor dust. researchgate.netresearchgate.net

The following table presents data on the concentration of TBEP in indoor air and dust from various studies.

MatrixMedian/Mean ConcentrationStudy Context
Indoor Dust45,730 ng/g (median)Study on childhood asthma
Indoor Dust15 ng/m³ (mean)Air-conditioned office buildings in the USA
Indoor AirDetectedGerman daycare centers

This table is a representation of typical findings for TBEP and not specific to Dipotassium 2-butoxyethyl phosphate.

Migration and Leaching Phenomena from Materials into the Environment

TBEP is an additive flame retardant, meaning it is not chemically bound to the polymer matrix of materials it is used in. nih.gov This allows it to migrate and leach from consumer products into the environment over time. Products containing TBEP, such as plastics, furniture, textiles, and electronics, can release the compound into indoor air and dust. researchgate.net The washing of textiles containing TBEP can also lead to its release into wastewater, which then may enter the broader environment. sigmaaldrich.com The disposal of products containing TBEP in landfills is a significant source of environmental contamination, as the compound can leach from the waste materials into the soil and surrounding water systems. sigmaaldrich.comnih.gov

Bioaccumulation Potential in Environmental Systems (Purely as a Chemical Fate, without impact)

The bioaccumulation potential of an organic compound is often estimated by its octanol-water partition coefficient (Log Kow). A low Log Kow of 3.75 has been reported for TBEP, suggesting a moderate potential for bioaccumulation. nih.gov However, in 167 analyses of fish, TBEP was not detected, which may indicate that it is readily metabolized and does not significantly bioaccumulate in these organisms. ecetoc.org The hydrolysis of TBEP in the environment is estimated to have a half-life of 93-95 days at a pH range of 5-9. nih.gov In estuarine water, TBEP was found to be eliminated with a half-time of approximately 50 days. ecetoc.org

Environmental Fate Modeling for Organophosphate Esters

Environmental fate models are valuable tools for predicting the distribution and concentration of chemicals in various environmental compartments. rsc.orgresearchgate.net These models integrate data on a chemical's properties, emissions, and the characteristics of the environment to simulate its behavior. rsc.org For organophosphate esters like TBEP, models can be used to estimate their concentrations in surface water, groundwater, and other environmental media. stone-env.com

Models such as fugacity-based models are used to understand the partitioning of chemicals between air, water, soil, and sediment. researchgate.net More complex models can incorporate factors like chemical transformations and transport between different environmental compartments. researchgate.netmdpi.com For instance, a residential multimedia model has been used to predict the dispersion of semi-volatile organic compounds like TBEP from indoor to outdoor environments through textile washing. sigmaaldrich.com

However, challenges remain in accurately modeling the environmental fate of all types of chemicals. For polar and ionizable compounds, which would include the salt form this compound, there is a need for better methods to estimate partition coefficients to improve the accuracy of fate predictions. rsc.org

Future Research Trajectories for Dipotassium 2 Butoxyethyl Phosphate

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The traditional synthesis of alkyl phosphate (B84403) salts often involves the reaction of alcohols with phosphorylating agents like phosphorus oxychloride, followed by neutralization. For Dipotassium (B57713) 2-butoxyethyl phosphate, this would likely involve the reaction of 2-butoxyethanol (B58217) with a suitable phosphorylating agent and subsequent treatment with a potassium base. Future research in this area is geared towards developing more efficient, selective, and environmentally benign synthetic methodologies.

One promising avenue is the exploration of phase-transfer catalysis (PTC) . This technique can enhance reaction rates and yields by facilitating the transfer of reactants between immiscible phases, potentially allowing for milder reaction conditions and reducing the need for harsh solvents. The use of quaternary ammonium (B1175870) or phosphonium (B103445) salts as phase-transfer catalysts could enable the efficient synthesis of Dipotassium 2-butoxyethyl phosphate from aqueous and organic phases, minimizing side reactions and simplifying product isolation.

Another area of significant interest is the application of enzymatic synthesis . Biocatalysts, such as phosphatases and kinases, offer high selectivity and the ability to operate under mild, aqueous conditions. Research into identifying or engineering enzymes that can specifically catalyze the phosphorylation of 2-butoxyethanol would represent a significant advancement in green chemistry. This approach could lead to a highly stereoselective synthesis if chiral centers are introduced, and would generate minimal waste compared to traditional chemical methods.

Furthermore, the development of continuous flow synthesis methods presents an opportunity to improve the efficiency and safety of the production process. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and easier scalability.

Finally, a focus on atom economy will drive research towards synthetic routes that maximize the incorporation of starting materials into the final product. This could involve exploring alternative phosphorylating agents that are more efficient and generate fewer byproducts than traditional reagents.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RoutePotential AdvantagesPotential Challenges
Traditional Batch Synthesis Well-established procedures for similar compounds.Often requires harsh reagents and solvents, may have lower selectivity and yield.
Phase-Transfer Catalysis Milder reaction conditions, improved yields, use of less hazardous solvents.Catalyst selection and optimization, potential for catalyst contamination in the final product.
Enzymatic Synthesis High selectivity, environmentally friendly (aqueous conditions, mild temperatures), potential for stereoselectivity.Enzyme discovery and engineering, enzyme stability and cost, lower reaction rates.
Continuous Flow Synthesis Precise control over reaction parameters, enhanced safety, improved scalability and reproducibility.Initial setup costs, potential for clogging with solid reagents or products.

Exploration of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound at trace levels in various matrices, such as environmental samples or industrial process streams, is crucial for monitoring its fate, transport, and potential impact. Future research will focus on developing more sensitive, selective, and rapid analytical methods.

Hyphenated chromatography techniques , particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are at the forefront of this research. LC-MS/MS offers high sensitivity and selectivity, allowing for the detection of minute quantities of the target analyte in complex matrices with minimal sample preparation. The development of specific LC-MS/MS methods for this compound would involve optimizing chromatographic separation conditions and mass spectrometric parameters, including precursor and product ion selection for selective reaction monitoring (SRM).

Gas chromatography-mass spectrometry (GC-MS) may also be explored, although the non-volatile nature of the dipotassium salt would likely require a derivatization step to increase its volatility. Research into novel derivatization agents that react efficiently and specifically with the phosphate moiety could make GC-MS a viable and highly sensitive analytical option.

Capillary electrophoresis (CE) , especially when coupled with mass spectrometry (CE-MS), presents another powerful tool for the analysis of ionic compounds like this compound. CE offers high separation efficiency, short analysis times, and requires only small sample volumes. Future work could focus on optimizing the background electrolyte and separation voltage to achieve baseline separation from potential interferences.

For rapid and on-site analysis, the development of sensor-based technologies is a promising research direction. This could involve the design of electrochemical sensors or biosensors that are specific for this compound. Such sensors could provide real-time monitoring capabilities, which would be invaluable for process control and environmental monitoring applications.

Table 2: Advanced Analytical Techniques for Trace Analysis of this compound

Analytical TechniquePrinciplePotential Advantages
LC-MS/MS Separation by liquid chromatography followed by mass analysis.High sensitivity and selectivity, suitable for non-volatile and polar compounds.
GC-MS (with derivatization) Separation of volatile derivatives by gas chromatography followed by mass analysis.High resolution and sensitivity.
CE-MS Separation of ions based on their electrophoretic mobility coupled with mass analysis.High separation efficiency, small sample volume, fast analysis.
Sensor Technologies Specific recognition of the analyte leading to a measurable signal.Potential for real-time and on-site analysis, portability.

In-depth Mechanistic Studies of Chemical Transformations in Complex Systems

Understanding the chemical transformations of this compound in complex systems, such as in industrial formulations, environmental compartments, or biological systems, is essential for predicting its stability, reactivity, and potential degradation pathways. Future research in this area will likely focus on detailed mechanistic studies.

A key area of investigation will be the hydrolysis of the phosphate ester bond. The rate and mechanism of hydrolysis can be significantly influenced by factors such as pH, temperature, and the presence of catalysts. In-depth kinetic studies, utilizing techniques like UV-Vis spectroscopy or NMR, can elucidate the reaction order, rate constants, and activation energies under various conditions. The role of the dipotassium counterions in influencing the hydrolysis rate, potentially through interactions with the phosphate group, is another important aspect to be explored.

Furthermore, understanding the interaction of this compound with other components in complex mixtures is vital. For instance, in industrial formulations, its interaction with polymers, surfactants, or other additives can affect its performance and stability. Spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can provide insights into these intermolecular interactions.

Design of New Materials Incorporating this compound for Targeted Applications

The unique chemical structure of this compound, featuring both a hydrophilic phosphate head and a more hydrophobic butoxyethyl tail, suggests its potential utility in the design of new functional materials. Future research will explore the incorporation of this compound into various material systems to impart specific properties.

One potential application is in the development of novel surfactants and emulsifiers . The amphiphilic nature of the 2-butoxyethyl phosphate anion could be exploited to stabilize emulsions or modify surface tensions in various formulations. Research could focus on characterizing its critical micelle concentration (CMC), surface activity, and emulsifying properties in different solvent systems. The presence of the dipotassium salt may influence its solubility and performance in aqueous solutions.

The phosphate moiety also suggests potential applications in the field of flame retardants . Organophosphorus compounds are well-known for their flame-retardant properties, and incorporating this compound into polymer matrices could enhance their fire resistance. Research in this area would involve compounding it with various polymers and evaluating the flammability of the resulting materials using standard fire tests.

In the realm of biomaterials , alkyl phosphates have shown promise due to their structural similarity to biological phospholipids. This compound could be investigated for its potential to modify the surfaces of biomaterials to improve biocompatibility or to act as a precursor for the formation of biocompatible coatings. For example, calcium salts of alkyl phosphates have been explored as precursors for bioceramics.

Furthermore, the phosphate group can act as a chelating agent for metal ions. This property could be harnessed in applications such as water treatment, where it could be used to sequester heavy metal ions, or in the formulation of detergents and cleaning agents to control water hardness.

Computational and Theoretical Insights into Structure-Property Relationships of Alkyl Phosphate Salts

Computational and theoretical chemistry offer powerful tools to understand and predict the behavior of molecules at the atomic level. Future research on this compound will undoubtedly leverage these methods to gain insights into its structure-property relationships, guiding the design of new materials and synthetic routes.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, geometry, and reactivity of the 2-butoxyethyl phosphate anion and its interaction with potassium cations. These calculations can provide valuable information on bond strengths, charge distribution, and spectroscopic properties, which can be correlated with experimental data. For example, DFT can be used to predict the most stable conformations of the molecule and to study the mechanism of its chemical transformations, such as hydrolysis.

Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in condensed phases, such as in solution or at interfaces. MD simulations can provide insights into its aggregation behavior, its role as a surfactant, and its interaction with other molecules in a complex mixture. For example, simulations could be used to model the formation of micelles or the adsorption of the molecule onto a surface.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be developed to correlate the molecular structure of alkyl phosphate salts with their observed biological activity or physical properties. By building computational models based on a dataset of related compounds, it may be possible to predict the properties of new, unsynthesized alkyl phosphate salts, thereby accelerating the discovery of new functional materials. These models can help in understanding how variations in the alkyl chain length, the nature of the cation, or the presence of other functional groups influence the desired properties.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing dipotassium 2-butoxyethyl phosphate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves reacting 2-butoxyethanol with a phosphate source under alkaline conditions. For example, potassium hydroxide can be used to deprotonate the alcohol, followed by reaction with phosphorus oxychloride or a phosphate ester precursor. Critical parameters include:

  • Stoichiometric ratios : Excess phosphate precursors improve esterification efficiency.
  • Temperature control : Maintaining ≤10°C during exothermic reactions minimizes side products (e.g., hydrolysis) .
  • Purification : Vacuum drying and solvent washing (e.g., diethyl ether) remove unreacted reagents .
    • Validation : Confirm purity via elemental analysis and titration (e.g., potassium content via flame photometry) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identify functional groups (e.g., P=O stretch at ~1250 cm⁻¹, C-O-C ether linkage at ~1100 cm⁻¹) .
  • NMR : ¹H NMR for butoxyethyl chain protons (δ 1.0–1.5 ppm for methyl/methylene groups) and ³¹P NMR for phosphate environment (δ ~0–5 ppm) .
  • XRD : Confirm crystalline structure and compare with databases (e.g., NIST Chemistry WebBook for lattice parameters) .
  • HPLC : Quantify impurities using reverse-phase columns with UV detection at 210 nm .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for aerosol prevention .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How does this compound interact with transition metals in aqueous systems, and what analytical methods detect these complexes?

  • Methodological Answer :

  • Complexation Studies : React with Fe(II), Co(II), or Cu(II) salts in ethanol/water mixtures. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands (e.g., 400–600 nm) .
  • Stability Constants : Use potentiometric titrations with a glass electrode to determine logK values .
  • Separation : Isolate complexes via solvent extraction (e.g., chloroform) and characterize with ESI-MS .

Q. What are the kinetic and thermodynamic stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Hydrolysis Kinetics : Conduct accelerated stability testing at pH 2–12 and 40–80°C. Sample aliquots at intervals and quantify degradation via ion chromatography .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere .
  • Data Interpretation : Fit degradation data to Arrhenius or Eyring equations to predict shelf life .

Q. How do environmental factors influence the degradation pathways of this compound in soil and aquatic systems?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301B (CO₂ evolution test) with activated sludge inoculum. Monitor phosphate release via molybdenum-blue method .
  • Photolysis : Expose aqueous solutions to UV light (λ = 254 nm) and analyze breakdown products with LC-MS/MS .
  • Adsorption Studies : Perform batch experiments with soil samples; quantify adsorption capacity using Freundlich isotherms .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility How can researchers reconcile conflicting values?

  • Resolution Strategy :

  • Standardization : Use USP-grade solvents and control temperature (±0.1°C) during measurements .
  • Cross-Validation : Compare results from gravimetric analysis (evaporation) and nephelometry (turbidity) .
  • Meta-Analysis : Review multiple sources (e.g., NIST, USP) to identify consensus values .

Q. Conflicting NMR chemical shifts for the phosphate group: What factors contribute to variability?

  • Resolution Strategy :

  • Solvent Effects : Test in deuterated water vs. DMSO-d6 to assess hydrogen bonding impacts .
  • pH Adjustment : Protonation state (HPO₄²⁻ vs. H₂PO₄⁻) alters electronic environment; buffer solutions (pH 7–9) standardize conditions .
  • Instrument Calibration : Use sodium trimethylsilylpropanesulfonate (DSS) as an internal reference .

Methodological Tables

Table 1 : Key Synthesis Parameters and Outcomes

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature0–10°CMinimizes hydrolysis
KOH:Molar Ratio2:1 (Phosphate:ROH)Ensures complete deprotonation
Drying MethodVacuum, 40°CAvoids thermal decomposition

Table 2 : Analytical Techniques for Stability Testing

ConditionMethodKey MetricsReference
High pH (12)Ion ChromatographyPhosphate release rate
High Temp (80°C)TGAMass loss (%)
UV ExposureLC-MS/MSDegradation product profiles

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.